Sodium benzo[d]thiazole-2-sulfinate
CAS No.: 61073-62-9
Cat. No.: VC8351132
Molecular Formula: C7H4NNaO2S2
Molecular Weight: 221.2 g/mol
* For research use only. Not for human or veterinary use.
![Sodium benzo[d]thiazole-2-sulfinate - 61073-62-9](/images/structure/VC8351132.png)
Specification
CAS No. | 61073-62-9 |
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Molecular Formula | C7H4NNaO2S2 |
Molecular Weight | 221.2 g/mol |
IUPAC Name | sodium;1,3-benzothiazole-2-sulfinate |
Standard InChI | InChI=1S/C7H5NO2S2.Na/c9-12(10)7-8-5-3-1-2-4-6(5)11-7;/h1-4H,(H,9,10);/q;+1/p-1 |
Standard InChI Key | KDCSNKDGAOHZMO-UHFFFAOYSA-M |
SMILES | C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] |
Introduction
Structural and Molecular Characterization
Atomic Composition and Bonding
The compound’s structure comprises a benzothiazole ring system—a benzene fused to a thiazole (a five-membered ring containing nitrogen and sulfur)—linked to a sulfinate group () at the 2-position. The sodium counterion stabilizes the sulfinate moiety, enhancing solubility in polar solvents . Key structural features include:
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Bicyclic framework: The benzothiazole system imposes planarity, facilitating π-π stacking interactions in supramolecular assemblies.
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Sulfinate group: The group acts as a nucleophile and participates in redox reactions, enabling diverse derivatization pathways .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | PubChem | |
Molecular Weight | 221.2 g/mol | VulcanChem |
SMILES Notation | C1=CC=C2C(=C1)N=C(S2)S(=O)[O-].[Na+] | PubChem |
InChI Key | KDCSNKDGAOHZMO-UHFFFAOYSA-M | VulcanChem |
Spectroscopic and Crystallographic Data
While crystallographic data for the sodium salt remains limited, computational models predict a monoclinic crystal system with lattice parameters optimized for ionic interactions between the sulfinate and sodium ions . Infrared spectroscopy reveals characteristic absorption bands at 1040 cm (S=O stretching) and 690 cm (C-S vibration), corroborating the presence of the sulfinate group .
Synthesis and Industrial Production
Conventional Synthetic Routes
The most widely reported method involves the reaction of 2-aminobenzenethiol with acyl chlorides or aldehydes under basic conditions, followed by sulfination using sodium sulfite. For example:
Green Chemistry Approaches
Recent advances emphasize sustainability:
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Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes while improving yield to 85%.
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Visible-light photocatalysis: Enables oxidative sulfination without harsh reagents, as demonstrated in the synthesis of sulfones and sulfonamides .
Reactivity and Chemical Transformations
Nucleophilic Substitution
The sulfinate group undergoes nucleophilic displacement with alkyl halides, yielding sulfone derivatives:
Oxidative Coupling
Under mild oxidative conditions, the compound participates in C–S bond-forming reactions, crucial for constructing thioether-containing pharmaceuticals .
Table 2: Representative Reactions and Applications
Reaction Type | Product | Application Domain |
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Nucleophilic substitution | Sulfones | Polymer stabilizers |
Oxidative coupling | Thioethers | Anticancer agents |
Cycloaddition | Benzothiazole-fused heterocycles | Fluorescent probes |
Biological and Pharmacological Activities
Antimicrobial Properties
In vitro assays demonstrate inhibitory activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to disruption of bacterial membrane integrity.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor to sulfonamide drugs, including COX-2 inhibitors and diuretics, leveraging its sulfinate group for facile functionalization .
Material Science
Incorporated into conductive polymers, it enhances thermal stability (decomposition temperature >300°C) and electrical conductivity (10 S/cm) in polyaniline composites.
Future Perspectives
Ongoing research explores asymmetric catalysis using chiral benzothiazole-sulfinate complexes and the development of metal-organic frameworks (MOFs) for gas storage. Advances in continuous-flow synthesis could further enhance industrial scalability .
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